Oligopeptide-24

Catalog No.
S12842761
CAS No.
M.F
C50H78N16O19S2
M. Wt
1271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oligopeptide-24

Product Name

Oligopeptide-24

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[2-[[2-[[2-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

Molecular Formula

C50H78N16O19S2

Molecular Weight

1271.4 g/mol

InChI

InChI=1S/C50H78N16O19S2/c1-4-25(2)42(66-48(84)32(16-26-7-9-27(67)10-8-26)65-47(83)31(13-15-87-3)63-43(79)28(51)24-86)49(85)64-30(11-12-39(73)74)45(81)58-20-36(70)56-18-34(68)55-19-35(69)57-21-37(71)61-29(6-5-14-54-50(52)53)44(80)59-22-38(72)62-33(17-40(75)76)46(82)60-23-41(77)78/h7-10,25,28-33,42,67,86H,4-6,11-24,51H2,1-3H3,(H,55,68)(H,56,70)(H,57,69)(H,58,81)(H,59,80)(H,60,82)(H,61,71)(H,62,72)(H,63,79)(H,64,85)(H,65,83)(H,66,84)(H,73,74)(H,75,76)(H,77,78)(H4,52,53,54)/t25-,28-,29-,30-,31-,32-,33-,42-/m0/s1

InChI Key

KETLMQUWYBBGQR-ZXVPBAOPSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)N

Oligopeptide-24, also known as CG-EDP3, is a synthetic peptide composed of 24 amino acids. It is recognized for its role in skin repair and rejuvenation, making it a popular ingredient in cosmetic formulations. This oligopeptide is designed to mimic the natural peptides found in the skin, promoting cellular functions such as growth and metabolism. Oligopeptide-24 has garnered attention for its ability to stimulate collagen and elastin production, which are crucial for maintaining skin elasticity and firmness .

The formation of oligopeptides like Oligopeptide-24 typically involves peptide bond formation through the condensation of amino acids. This can occur via various methods, including solid-phase synthesis and solution-phase reactions. In solid-phase synthesis, amino acids are sequentially added to a growing peptide chain anchored to a solid support, while in solution-phase methods, amino acids are mixed in solution under controlled conditions to promote reaction . The specific sequence of amino acids in Oligopeptide-24 contributes to its unique properties and biological activity.

The synthesis of Oligopeptide-24 can be achieved through various methods:

  • Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. After each addition, the protecting group is removed to allow for the next coupling.
  • Liquid-Phase Synthesis: In this approach, amino acids are dissolved in a solvent where they undergo condensation reactions to form peptide bonds. This method can be more straightforward but may yield lower purity compared to solid-phase synthesis.
  • Programmable One-Pot Reactions: Recent advancements have introduced methods that allow for high-yield synthesis of oligopeptides through controlled dehydration-hydration cycles, minimizing the need for complex reagents or catalysts .

Oligopeptide-24 is primarily used in the cosmetics industry due to its skin-repairing properties. Its applications include:

  • Anti-Aging Products: Formulated into creams and serums aimed at reducing wrinkles and improving skin texture.
  • Moisturizers: Enhances hydration by promoting healthy skin cell turnover.
  • Wound Healing Creams: Utilized in products designed to accelerate skin recovery from injuries or irritations .

Research on Oligopeptide-24 has indicated that it interacts positively with various cellular pathways involved in skin health. For instance, studies have shown that it can enhance the expression of genes related to collagen synthesis and cell proliferation. Additionally, its incorporation into formulations often leads to improved bioavailability of other active ingredients due to its ability to penetrate the skin barrier effectively .

Oligopeptide-24 belongs to a broader class of oligopeptides that share similar structural characteristics but differ in their specific amino acid sequences and biological activities. Here are some similar compounds:

Compound NameAmino Acid CountKey Properties
Oligopeptide-2020Promotes hydration and elasticity
Acetyl Hexapeptide-86Known for reducing wrinkles (Botox-like effect)
Palmitoyl Pentapeptide-45Stimulates collagen production
Oligopeptide-1010Enhances skin barrier function

Uniqueness of Oligopeptide-24

Oligopeptide-24 is unique due to its specific sequence and length, which allows it to effectively stimulate both collagen and elastin production while also promoting cell growth. Its design as a synthetic mimic of natural peptides provides it with distinct advantages in cosmetic applications compared to shorter peptides or those with different sequences .

Molecular Formula and Molecular Weight

Oligopeptide-24, also known by its trade name Cysteine-Glycine-Epidermal Growth Factor-Derived Peptide-3, represents a synthetic biomimetic peptide with the molecular formula C₅₀H₇₈N₁₆O₁₉S₂ [1] [2]. The compound possesses a molecular weight of 1271.38 daltons, as determined through high-resolution mass spectrometry analysis [3] [30]. The Chemical Abstracts Service registry number for Oligopeptide-24 is 1018685-16-9, providing a unique identifier for this synthetic peptide compound [1] [2].

The molecular composition includes 50 carbon atoms, 78 hydrogen atoms, 16 nitrogen atoms, 19 oxygen atoms, and 2 sulfur atoms, reflecting the complex polypeptide structure [2]. The exact mass has been calculated as 1270.50705667 daltons, with a monoisotopic mass identical to this value [2]. The topological polar surface area measures 598 Ų, indicating significant hydrophilic character due to the numerous polar functional groups present in the peptide backbone [2].

Molecular PropertyValueReference Method
Molecular FormulaC₅₀H₇₈N₁₆O₁₉S₂Elemental Analysis [2]
Molecular Weight1271.38 DaMass Spectrometry [3] [30]
Exact Mass1270.50705667 DaHigh-Resolution MS [2]
Heavy Atom Count87Computational Analysis [2]
Hydrogen Bond Donors20Structural Calculation [2]
Hydrogen Bond Acceptors23Structural Calculation [2]

Primary Amino Acid Sequence and Structural Motifs

The primary structure of Oligopeptide-24 consists of a linear sequence of thirteen amino acid residues arranged in the following order: Cysteine-Methionine-Tyrosine-Isoleucine-Glutamic acid-Glycine-Glycine-Glycine-Glycine-Arginine-Glycine-Aspartic acid-Glycine [2] [3]. This sequence can be represented using standard single-letter amino acid notation as CMYIEGGGGRGDG [2].

The peptide structure contains several distinctive structural motifs that contribute to its biological activity [7]. The amino-terminal region features a cysteine residue containing a free sulfhydryl group, followed by methionine with its thioether side chain [2]. The presence of tyrosine at position three provides an aromatic hydroxyl-containing residue that contributes to the peptide's ultraviolet absorption characteristics [24]. The isoleucine residue at position four introduces a branched aliphatic side chain that affects the peptide's hydrophobic interactions [2].

A notable structural feature is the tetrapeptide glycine repeat sequence (GGGG) spanning positions 6-9, which creates a highly flexible hinge region within the peptide backbone [2]. This polyglycine motif lacks bulky side chains, allowing for increased conformational freedom and potential for β-turn formation [11]. The carboxyl-terminal region contains charged residues including arginine (positively charged) and aspartic acid (negatively charged), creating a zwitterionic character [2].

The peptide terminates with the sequence Arginine-Glycine-Aspartic acid-Glycine, where the arginine-glycine-aspartic acid tripeptide represents a well-characterized cell adhesion motif found in various extracellular matrix proteins [2]. This structural element may contribute to the peptide's interaction with cellular receptors and subsequent biological effects [7].

Stereochemistry and Chirality Considerations

Oligopeptide-24 exhibits significant stereochemical complexity due to the presence of eight defined chiral centers within its structure [2]. Each amino acid residue, with the exception of glycine, contains at least one asymmetric carbon atom, contributing to the overall three-dimensional architecture of the molecule [14]. The stereochemical configuration follows the L-amino acid convention, consistent with naturally occurring peptides and proteins [14].

The cysteine residue at the amino terminus possesses the S-configuration at its α-carbon, while the sulfur-containing side chain maintains its ability to form disulfide bonds under oxidizing conditions [2]. The methionine residue exhibits S-configuration at its α-carbon, with the thioether sulfur maintaining sp³ hybridization [2]. The tyrosine residue contains both α-carbon chirality and a phenolic hydroxyl group that can participate in hydrogen bonding interactions [2].

Isoleucine represents a particularly important stereochemical component, containing two chiral centers: the α-carbon and the β-carbon of its branched side chain [2]. The configuration follows the 2S,3S pattern typical of L-isoleucine [2]. The glutamic acid residue maintains S-configuration at its α-carbon, with the carboxyl side chain providing ionic character [2].

The arginine residue exhibits S-configuration at its α-carbon, while its guanidinium side chain remains protonated under physiological conditions, contributing positive charge to the molecule [2]. The aspartic acid residue follows S-configuration at its α-carbon, with its carboxyl side chain providing negative charge balance [2].

Stereochemical considerations become particularly important for peptide-receptor interactions, as the three-dimensional arrangement of functional groups determines binding affinity and specificity [14]. The chiral nature of Oligopeptide-24 ensures that only the correct stereoisomer will exhibit optimal biological activity, while mirror-image configurations would likely demonstrate reduced or altered activity profiles [9] [10].

Three-Dimensional Structural Modeling and Conformational Analysis

Three-dimensional structural modeling of Oligopeptide-24 presents significant computational challenges due to the high degree of conformational flexibility inherent in the peptide backbone [2]. The rotatable bond count of 42 indicates extensive conformational freedom, making accurate prediction of the preferred three-dimensional structure computationally intensive [2]. Current computational limitations prevent the generation of stable three-dimensional conformers for molecules of this size and flexibility [2].

The tetrapeptide glycine sequence (GGGG) at positions 6-9 creates a highly flexible hinge region that allows for multiple conformational states [11]. Glycine residues lack bulky side chains, providing minimal steric hindrance and maximal conformational freedom around the φ and ψ dihedral angles [11]. This flexibility enables the peptide to adopt extended, turn, or loop conformations depending on environmental conditions and intermolecular interactions [15].

The amino-terminal region containing cysteine, methionine, and tyrosine residues likely adopts a more constrained conformation due to the larger side chains and potential for intramolecular interactions [11]. The cysteine sulfhydryl group may participate in hydrogen bonding or disulfide bridge formation, significantly affecting local structure [15]. The aromatic tyrosine residue can engage in π-π stacking interactions or hydrogen bonding through its phenolic hydroxyl group [24].

The carboxyl-terminal region features alternating charged and uncharged residues (Arginine-Glycine-Aspartic acid-Glycine), which may promote electrostatic interactions and influence overall peptide conformation [15]. The positively charged arginine residue can form salt bridges with the negatively charged aspartic acid, either intramolecularly or with other peptide molecules [15].

Molecular dynamics simulations would be required to fully characterize the conformational ensemble of Oligopeptide-24 in solution, accounting for solvent effects, temperature, and ionic strength [11]. The dynamic nature of the peptide structure allows for conformational changes upon binding to target receptors or other biomolecules [15].

Chemical Synthesis Pathways

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis represents the primary method for producing Oligopeptide-24, offering advantages in terms of efficiency, scalability, and product purity [5] [12]. The synthesis typically employs the 9-fluorenylmethoxycarbonyl protecting group strategy, which allows for base-labile amino protection and mild deprotection conditions [5]. The peptide chain is assembled on a solid resin support, with each amino acid addition occurring through activated coupling reactions [5].

The synthesis begins with attachment of the carboxyl-terminal glycine residue to an appropriate resin, such as Wang resin or Rink amide resin, depending on the desired carboxyl-terminal functionality [5]. The 9-fluorenylmethoxycarbonyl protecting group is removed using 20% piperidine in dimethylformamide, exposing the amino group for subsequent coupling reactions [5]. Each amino acid coupling utilizes a five-fold molar excess of the protected amino acid derivative, along with coupling reagents such as N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole [5].

The tetrapeptide glycine sequence (GGGG) requires particular attention during synthesis due to potential for chain aggregation and incomplete coupling reactions [17]. Multiple coupling cycles may be necessary to achieve complete conversion, and the use of chaotropic agents such as lithium chloride can help reduce aggregation [5]. Capping reactions with acetic anhydride ensure that any unreacted amino groups are acetylated, preventing the formation of deletion sequences [31].

The incorporation of cysteine at the amino terminus requires special consideration due to the sulfhydryl group's potential for oxidation [31]. The cysteine residue is typically protected with a trityl or tert-butyl group during synthesis, which is removed during the final cleavage step [5]. The methionine residue may undergo oxidation to methionine sulfoxide, necessitating the use of scavengers such as thioanisole during cleavage [5].

Recent advances in solid-phase peptide synthesis include the development of wash-free protocols that eliminate solvent-intensive washing steps while maintaining product quality [12]. These methods reduce environmental impact and processing time while achieving comparable purity levels [12].

Solution-Phase Synthesis Approaches

Solution-phase synthesis of Oligopeptide-24 offers an alternative approach that may provide advantages for certain applications, particularly when high purity is required [5] [13]. This method involves the stepwise coupling of amino acids in solution, followed by purification of each intermediate product [5]. The approach allows for complete characterization of intermediates and precise control over reaction conditions [13].

The synthesis typically begins with the coupling of protected amino acid derivatives using standard peptide coupling reagents [5]. Carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, are commonly employed along with hydroxylamine derivatives as coupling additives [5]. The reaction proceeds through the formation of an activated intermediate, followed by nucleophilic attack by the amino group of the growing peptide chain [5].

Fragment condensation represents a specialized solution-phase approach where shorter peptide segments are synthesized separately and subsequently coupled to form the final product [5]. For Oligopeptide-24, potential fragmentation points might include the tetrapeptide glycine sequence or the junction between charged and uncharged regions [5]. This strategy can reduce the overall number of synthetic steps and improve the efficiency of difficult couplings [5].

The solution-phase approach requires careful selection of protecting groups to ensure orthogonal deprotection strategies [5]. Temporary protecting groups, such as 9-fluorenylmethoxycarbonyl or tert-butoxycarbonyl, protect the amino groups during coupling reactions [5]. Permanent protecting groups for side chains must be stable under coupling conditions but removable under different conditions that do not affect the peptide backbone [5].

Racemization represents a significant concern in solution-phase synthesis, particularly for amino acids prone to epimerization such as cysteine and methionine [5]. The use of racemization-suppressing additives, such as 1-hydroxybenzotriazole or N-hydroxysuccinimide, helps maintain stereochemical integrity during coupling reactions [5].

Purification and Characterization of Synthetic Peptides

The purification of synthetic Oligopeptide-24 requires sophisticated chromatographic techniques due to the presence of closely related impurities and the peptide's complex physicochemical properties [16] [17]. Reverse-phase high-performance liquid chromatography represents the primary purification method, utilizing the differential interaction between the peptide and hydrophobic stationary phases [16].

The purification process typically employs octadecylsilane-bonded silica columns with gradient elution using acetonitrile-water mobile phases containing trifluoroacetic acid as an ion-pairing agent [16] [21]. The acidic conditions protonate basic amino acid side chains, improving peak shape and resolution [16]. Gradient optimization is crucial for achieving separation of the target peptide from synthetic impurities, including deletion sequences, incomplete deprotection products, and oxidized variants [17].

Solid-phase extraction techniques offer an alternative purification approach that can be particularly effective for smaller-scale preparations [17]. This method utilizes cartridges packed with reverse-phase sorbents, allowing for rapid purification with reduced solvent consumption [17]. The peptide retention can be predicted based on chromatographic retention time data, enabling rational method development [17].

Ion-exchange chromatography provides complementary separation selectivity based on charge differences between the target peptide and impurities [16]. Strong cation-exchange resins can separate charge variants, while hydrophilic interaction chromatography combined with cation-exchange offers unique selectivity patterns [16]. This approach is particularly valuable for peptides containing multiple charged residues [16].

The characterization of purified Oligopeptide-24 involves multiple analytical techniques to confirm identity, purity, and structural integrity [25]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides molecular weight confirmation and can detect the presence of impurities or degradation products [21] [25]. High-performance liquid chromatography with ultraviolet detection quantifies purity and identifies related substances [21].

Amino acid analysis following acid hydrolysis confirms the amino acid composition and stoichiometry [21]. This technique involves complete hydrolysis of the peptide bonds using hydrochloric acid at elevated temperature, followed by derivatization and chromatographic analysis of the resulting amino acids [25]. The method provides quantitative information about amino acid content but destroys the peptide structure [25].

Analytical Characterization Methods

Mass Spectrometry

Mass spectrometry serves as the definitive analytical technique for molecular weight determination and structural characterization of Oligopeptide-24 [18] [22]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides accurate molecular weight measurements with high sensitivity, requiring only microgram quantities of sample [21] [25]. The technique involves co-crystallization of the peptide with a matrix compound, followed by laser desorption and ionization in the gas phase [18].

The mass spectrum of Oligopeptide-24 typically exhibits molecular ion peaks corresponding to protonated molecules, with observed mass-to-charge ratios consistent with the calculated molecular weight of 1271.38 daltons [3] [30]. Sodium and potassium adduct ions may also be observed, appearing at mass-to-charge ratios 22 and 38 mass units higher than the protonated molecular ion [18]. The presence of alkali metal adducts can be controlled through sample preparation techniques and choice of matrix compound [18].

Electrospray ionization mass spectrometry represents an alternative ionization method that produces multiply charged ions, enabling analysis on lower mass range instruments [22] [25]. The technique generates protonated molecules with multiple charges, producing mass-to-charge ratios that fall within the accessible range of quadrupole and ion-trap mass analyzers [22]. The charge state distribution depends on the number of basic residues in the peptide and the solution conditions [22].

Tandem mass spectrometry provides detailed structural information through controlled fragmentation of the molecular ion [22] [25]. Collision-induced dissociation generates fragment ions corresponding to cleavage at specific peptide bonds, producing characteristic fragmentation patterns that confirm the amino acid sequence [22]. The technique can distinguish between sequence variants and identify post-translational modifications or synthetic impurities [18].

High-resolution mass spectrometry enables precise mass measurements that can distinguish between isobaric compounds and provide elemental composition information [22]. Time-of-flight and Orbitrap mass analyzers achieve mass accuracy in the parts-per-million range, allowing for confident identification of molecular formulas and detection of subtle structural modifications [22].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about Oligopeptide-24 in solution, including conformational dynamics and intermolecular interactions [19] [26]. One-dimensional proton nuclear magnetic resonance spectra reveal chemical shift patterns characteristic of different amino acid residues, allowing for sequence confirmation and purity assessment [19] [26].

The aromatic region of the proton spectrum displays signals from the tyrosine residue, with characteristic chemical shifts for the ortho and meta protons of the phenol ring [19] [24]. The aliphatic region contains overlapping signals from various amino acid side chains, including the branched isoleucine residue and the flexible glycine residues [19]. The amide proton region provides information about hydrogen bonding patterns and secondary structure formation [19].

Two-dimensional nuclear magnetic resonance techniques offer enhanced resolution and structural information through correlation of coupled nuclear spins [19] [27]. Nuclear Overhauser effect spectroscopy identifies spatial proximities between protons, providing distance constraints for three-dimensional structure determination [19]. Total correlation spectroscopy establishes spin system connectivity, enabling assignment of proton resonances to specific amino acid residues [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with characteristic chemical shifts for different carbon environments [19]. The carbonyl carbon region distinguishes between different types of amide bonds, while the aliphatic carbon region provides information about side chain conformations [19]. The aromatic carbon signals from tyrosine can be used to monitor environmental changes and molecular interactions [24].

Heteronuclear correlation experiments, such as heteronuclear single quantum coherence spectroscopy, correlate carbon and proton nuclei, providing enhanced resolution and assignment capabilities [19]. These techniques are particularly valuable for complex peptides where spectral overlap limits the information obtainable from one-dimensional spectra [26].

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the primary analytical technique for purity determination and impurity profiling of Oligopeptide-24 [16] [20]. Reverse-phase chromatography utilizing octadecylsilane-bonded silica stationary phases provides excellent separation of the target peptide from synthetic impurities and degradation products [16] [21].

The chromatographic method typically employs gradient elution with acetonitrile-water mobile phases containing trifluoroacetic acid as an ion-pairing reagent [16] [21]. The acidic conditions suppress ionization of basic amino acid side chains, improving peak shape and retention time reproducibility [16]. Gradient optimization considers the peptide's hydrophobicity and charge distribution to achieve optimal separation selectivity [16].

Detection is commonly performed using ultraviolet absorption at 214 nanometers, where peptide bonds exhibit strong absorption [20] [21]. Additional monitoring at 280 nanometers provides selective detection of aromatic amino acids, particularly the tyrosine residue in Oligopeptide-24 [24]. The dual-wavelength detection approach enhances method specificity and enables peak purity assessment [21].

Ion-exchange chromatography offers complementary separation selectivity based on electrostatic interactions between the peptide and charged stationary phases [16]. Strong cation-exchange columns separate charge variants arising from deamidation, oxidation, or incomplete deprotection [16]. The elution is typically performed using salt gradients or pH gradients that modulate the electrostatic interactions [16].

Size-exclusion chromatography provides information about molecular weight and aggregation state [16] [17]. This technique separates molecules based on their hydrodynamic volume, enabling detection of dimers, oligomers, or higher-order aggregates [16]. The method is particularly valuable for monitoring peptide stability and storage conditions [25].

Hydrophilic interaction chromatography combined with cation-exchange offers unique selectivity patterns for peptides containing multiple charged residues [16]. This approach utilizes polar stationary phases with high concentrations of organic solvents, creating separation mechanisms based on both hydrophilic interactions and electrostatic effects [16].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy provides valuable information about the secondary structure and hydrogen bonding patterns in Oligopeptide-24 [23] [24]. The amide I band, typically observed around 1650 wavenumbers, corresponds to the carbon-oxygen stretching vibration of the peptide backbone [23] [24]. The exact frequency and band shape depend on the local environment and hydrogen bonding patterns, providing insights into secondary structure formation [23].

The amide II band, observed around 1550 wavenumbers, results from a combination of carbon-nitrogen stretching and nitrogen-hydrogen bending vibrations [23] [24]. This band is sensitive to deuterium exchange, making it useful for studying hydrogen bonding accessibility and peptide dynamics [23]. The relative intensities of amide I and amide II bands can indicate structural changes or conformational transitions [23].

Fourier-transform infrared spectroscopy enables detailed analysis of the peptide backbone conformation through deconvolution of overlapping amide bands [24]. Second derivative spectroscopy enhances resolution of underlying components, revealing subtle structural variations that may not be apparent in conventional spectra [24]. The technique can distinguish between different secondary structure elements and monitor structural changes upon environmental perturbations [23].

Ultraviolet-visible spectroscopy provides information about the aromatic amino acid content and local environment of the tyrosine residue in Oligopeptide-24 [24]. The tyrosine absorption exhibits characteristic peaks around 275 nanometers, with fine structure that depends on the local environment and hydrogen bonding state [24]. Changes in the absorption spectrum can indicate alterations in the peptide conformation or interactions with other molecules [24].

Second derivative ultraviolet-visible spectroscopy enhances resolution of overlapping absorption bands, enabling detection of subtle spectral changes that may indicate structural modifications [24]. This approach is particularly valuable for monitoring peptide stability and detecting degradation products that may alter the electronic environment of aromatic residues [24].

The combination of infrared and ultraviolet-visible spectroscopy provides complementary structural information, with infrared spectroscopy monitoring the peptide backbone and ultraviolet-visible spectroscopy focusing on aromatic side chains [24]. This dual approach enables comprehensive characterization of both local and global structural features [24].

Oligopeptide-24 demonstrates favorable solubility characteristics across multiple solvent systems. In dimethyl sulfoxide (DMSO), the peptide exhibits high solubility at 10 mg/mL (7.87 mM), requiring ultrasonic treatment for complete dissolution [2] [3]. This excellent DMSO solubility reflects the peptide's amphiphilic nature and its ability to interact with both polar and nonpolar solvent molecules [4].

The peptide's solubility in aqueous systems is primarily governed by its net charge distribution and the presence of ionizable residues. With three charged residues (glutamic acid, arginine, and aspartic acid) and additional polar groups from cysteine and tyrosine, Oligopeptide-24 maintains moderate water solubility despite containing hydrophobic residues such as methionine and isoleucine [5]. This solubility profile places it in the category of hydrophilic peptides that can be effectively dissolved in aqueous buffers at physiological pH conditions.

The stability profile of Oligopeptide-24 is influenced by several structural factors. The peptide contains methionine and cysteine residues, which are particularly susceptible to oxidative degradation [6] [7]. Methionine can undergo oxidation to methionine sulfoxide, while cysteine may form disulfide bonds or undergo oxidation to cystine. Additionally, the presence of aspartic acid and glutamic acid residues creates potential sites for deamidation and cyclization reactions, particularly under elevated temperature and extreme pH conditions [6] [8].

Charge Distribution and Isoelectric Point

The charge distribution of Oligopeptide-24 is characterized by five ionizable groups: the N-terminal amino group (pKa ≈ 9.0), C-terminal carboxyl group (pKa ≈ 2.3), cysteine thiol group (pKa ≈ 8.0), tyrosine phenol group (pKa ≈ 10.0), glutamic acid carboxyl group (pKa ≈ 4.3), arginine guanidinium group (pKa ≈ 12.5), and aspartic acid carboxyl group (pKa ≈ 3.9) [9] [10] [11].

Based on theoretical calculations using the Henderson-Hasselbalch equation, the isoelectric point of Oligopeptide-24 is approximately pH 4.00. At this pH, the peptide carries no net charge, with the positive charge from the protonated N-terminal amino group balanced by the negative charges from the deprotonated carboxyl groups of glutamic acid and aspartic acid. At physiological pH (7.4), the peptide carries a net charge of -1, primarily due to the deprotonated acidic residues while the basic arginine residue remains protonated [12] [13].

The charge distribution pattern shows that Oligopeptide-24 behaves as an acidic peptide at physiological pH, which influences its interaction with charged surfaces, its electrophoretic mobility, and its potential binding to cellular targets. This charge characteristic also affects the peptide's solubility behavior, with increased solubility observed at pH values above the isoelectric point where the peptide carries a net negative charge [14] [15].

Hydrophobicity, Hydrophilicity, and Partition Coefficients

The hydrophobicity profile of Oligopeptide-24 reveals a predominantly hydrophilic character with strategic hydrophobic elements. Using the Kyte-Doolittle hydrophobicity scale, the peptide exhibits an average hydrophobicity index of -0.48, indicating overall hydrophilic character [16] [17]. The sequence contains three hydrophobic residues (cysteine, methionine, and isoleucine) comprising 23.1% of the total sequence, while ten residues (76.9%) are classified as hydrophilic.

The hydrophobic residues are strategically distributed within the sequence: cysteine at position 1 (hydrophobicity score +2.5), methionine at position 2 (+1.9), and isoleucine at position 4 (+4.5). These hydrophobic elements are interspersed with hydrophilic residues, including the highly hydrophilic arginine (-4.5) and acidic residues glutamic acid and aspartic acid (both -3.5), creating an amphiphilic structure that may facilitate membrane interactions while maintaining aqueous solubility [18] [19].

The estimated octanol-water partition coefficient (LogP) for Oligopeptide-24 is approximately -0.78, classifying it as a hydrophilic compound with preference for aqueous phases over organic phases [19] [20]. This negative LogP value indicates that the peptide partitions preferentially into aqueous environments at a ratio of approximately 1:6 (organic:aqueous), consistent with its role as a water-soluble bioactive peptide designed for cosmetic and therapeutic applications.

The topological polar surface area of 598 Ų reflects the extensive hydrogen bonding capacity of the molecule, with 20 hydrogen bond donors and 23 hydrogen bond acceptors contributing to its hydrophilic interactions [1]. This high polar surface area supports the peptide's ability to interact with aqueous environments and biological membranes through hydrogen bonding networks.

Thermodynamic and Kinetic Stability

The thermodynamic stability of Oligopeptide-24 is influenced by its amino acid composition and structural constraints. As a linear peptide with 13 amino acids, it lacks the conformational rigidity provided by cyclic structures or extensive secondary structure elements, making it more susceptible to thermal denaturation and proteolytic degradation compared to cyclic peptides [21] [22].

The peptide's kinetic stability is affected by several factors. The presence of specific amino acid sequences can create degradation-prone sites. The aspartic acid-glycine (D-G) sequence at positions 12-13 represents a potential cleavage site susceptible to acid-catalyzed hydrolysis through cyclic imide intermediate formation [8]. Similarly, the glutamic acid at position 5 may undergo cyclization reactions under stress conditions, particularly at elevated temperatures and extreme pH values.

The methionine and cysteine residues contribute to oxidative instability. Methionine oxidation typically occurs more readily than other amino acids, leading to formation of methionine sulfoxide, which can alter the peptide's biological activity [6] [7]. Cysteine residues can undergo various oxidation reactions, including disulfide bond formation with other cysteine-containing molecules or oxidation to cysteine sulfinic or cysteic acid under harsh conditions.

Thermal stability studies suggest that peptides of similar size and composition typically exhibit melting temperatures in the range of 40-80°C, depending on their specific sequence and environmental conditions [23] [24]. The relatively high content of glycine residues (46% of the sequence) in Oligopeptide-24 may contribute to increased flexibility but reduced thermal stability compared to peptides with more structured amino acid compositions.

XLogP3

-7.9

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

20

Exact Mass

1270.50705667 g/mol

Monoisotopic Mass

1270.50705667 g/mol

Heavy Atom Count

87

Dates

Last modified: 08-10-2024

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